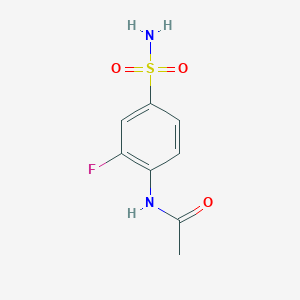

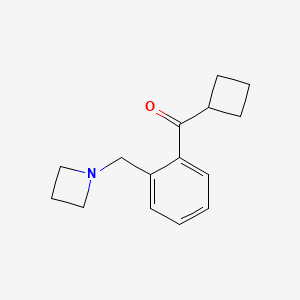

N-(2-fluoro-4-sulfamoylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-fluoro-4-sulfamoylphenyl)acetamide is a compound that has been the subject of various studies due to its potential biological and pharmaceutical applications. While the specific compound N-(2-fluoro-4-sulfamoylphenyl)acetamide is not directly mentioned in the provided papers, related compounds with similar functional groups have been investigated for their electronic, biological, and chemical properties. These studies provide insights into the behavior of such compounds in different environments and their potential interactions with biological targets.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that allow for the introduction of functional groups such as sulfamoyl and fluoro groups onto a phenyl ring. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU . Although the synthesis of N-(2-fluoro-4-sulfamoylphenyl)acetamide is not explicitly described, similar methodologies could potentially be applied, with appropriate reagents and conditions tailored to introduce the desired fluoro and sulfamoyl substituents.

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to N-(2-fluoro-4-sulfamoylphenyl)acetamide have been characterized using various spectroscopic techniques and computational methods. For example, the equilibrium geometry and vibrational assignments of a novel anti-COVID-19 molecule with a fluoro-substituted phenyl ring were carried out using density functional theory (DFT) . The optimized geometry indicated near-planarity between the phenyl ring and the attached heterocyclic ring. Similarly, the molecular structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide was determined, revealing a dihedral angle between the fluorophenyl ring and the acetamide group . These studies suggest that the molecular structure of N-(2-fluoro-4-sulfamoylphenyl)acetamide would likely exhibit specific geometric features influenced by the presence of the substituents.

Chemical Reactions Analysis

The reactivity and chemical behavior of compounds with similar structures to N-(2-fluoro-4-sulfamoylphenyl)acetamide have been explored. For instance, the electronic and biological interactions of N-[4-(Ethylsulfamoyl)phenyl]acetamide were investigated using the Gaussian 16 W DFT tool, which included an analysis of intramolecular interactions and charge transfer energies . The study of 2-Cyano-N-(4-sulfamoylphenyl) Acetamide as a synthon in heterocyclic synthesis highlights its reactivity and potential to form polyfunctionalized heterocyclic compounds . These findings suggest that N-(2-fluoro-4-sulfamoylphenyl)acetamide could also participate in various chemical reactions, potentially leading to the formation of heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-(2-fluoro-4-sulfamoylphenyl)acetamide have been extensively studied. The vibrational spectroscopic signatures of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide provided insights into the effect of rehybridization and hyperconjugation on the molecule . Additionally, the spectroscopic and theoretical studies of some N,N-diethyl-2-[(4-substituted)phenylsulfinyl] acetamides revealed information about their conformations and stability in different environments . These studies contribute to a better understanding of how the introduction of different substituents can affect the overall properties of the acetamide compounds, which would be relevant for N-(2-fluoro-4-sulfamoylphenyl)acetamide as well.

科学的研究の応用

Cytotoxic Activity

- Some novel sulfonamide derivatives, synthesized using 2-chloro-N-(4-sulfamoylphenyl)acetamides as key intermediates, have shown significant in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound, in particular, demonstrated potent efficacy against breast cancer cells, surpassing that of the reference drug 5-fluorouracil (Ghorab et al., 2015).

Synthon in Heterocyclic Synthesis

- The compound 2-cyano-N-(4-sulfamoylphenyl)acetamide has been highlighted as a versatile building block for the synthesis of polyfunctionalized heterocyclic compounds. This synthesis route enables the creation of a diverse array of molecules with potential biological activities (Gouda, 2014).

Antiviral Drug Candidate

- In the search for broad-spectrum antiepileptic drugs, a derivative, DSP-0565, showed promise due to its structural similarity and improved ADME profile compared to its sulfonamide counterpart. This compound demonstrated anticonvulsant activity in various models, suggesting potential applications beyond epilepsy treatment (Tanaka et al., 2019).

Molecular Docking and Drug Likeness

- A novel antiviral active molecule was synthesized and characterized, with a focus on its potential against SARS-CoV-2. The study included quantum chemical insight into its structure, molecular docking to assess antiviral potency, and evaluation of drug-likeness based on Lipinski's rule (Mary et al., 2020).

Immunomodulation

- N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, a structurally related compound, was found to modify the reactivity of lymphoid cells affected by tumor growth, enhancing the immune response to tumor cells and potentially augmenting the effectiveness of cytotoxic chemotherapy (Wang et al., 2004).

特性

IUPAC Name |

N-(2-fluoro-4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHYXJIVXIFMCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70635308 |

Source

|

| Record name | N-(2-Fluoro-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluoro-4-sulfamoylphenyl)acetamide | |

CAS RN |

402-22-2 |

Source

|

| Record name | N-(2-Fluoro-4-sulfamoylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70635308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1343386.png)

![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-methoxybenzophenone](/img/structure/B1343387.png)

![3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methoxybenzophenone](/img/structure/B1343388.png)

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-trifluorobenzophenone](/img/structure/B1343391.png)

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)